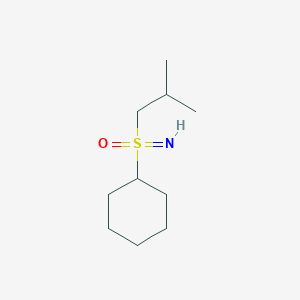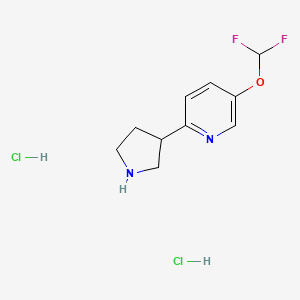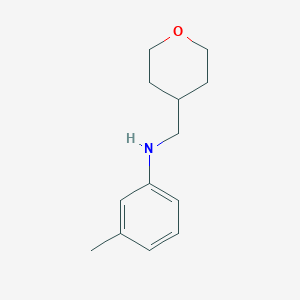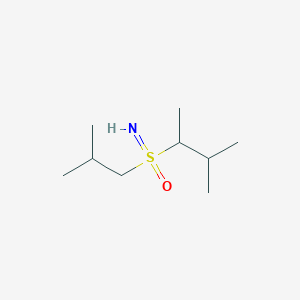
Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure that includes both imino and sulfanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutan-2-amine with 2-methylpropyl sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the imino group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and interact with enzymes and receptors, while the sulfanone group can undergo redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Imino(3-methylbutan-2-yl)(2-methylpropyl)-oxo-lambda6-sulfane
- 3-Methylbutan-2-yl group derivatives
Uniqueness
Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone is unique due to its combination of imino and sulfanone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H21NOS |
|---|---|
Molecular Weight |
191.34 g/mol |
IUPAC Name |
imino-(3-methylbutan-2-yl)-(2-methylpropyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H21NOS/c1-7(2)6-12(10,11)9(5)8(3)4/h7-10H,6H2,1-5H3 |
InChI Key |
FRDPXVTYQLTTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=N)(=O)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline](/img/structure/B13215939.png)
![2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215942.png)
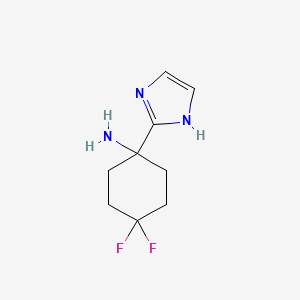
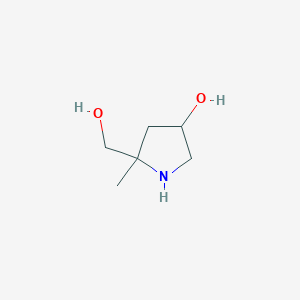
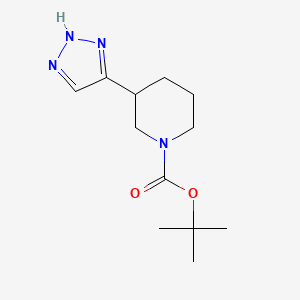
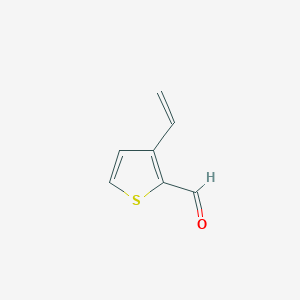
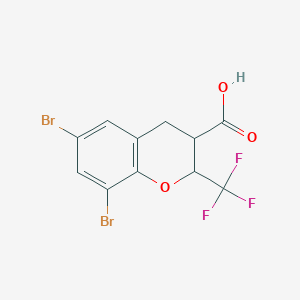


![2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13215999.png)
![[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride](/img/structure/B13216004.png)
